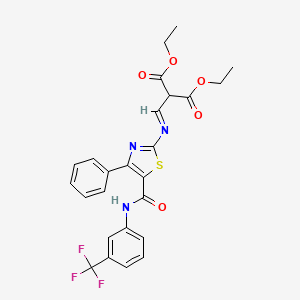

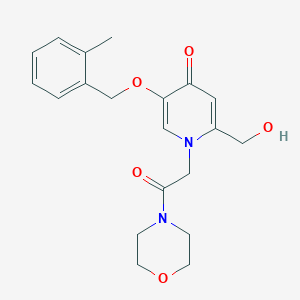

![molecular formula C8H3BrF4N2 B2657324 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1956380-03-2](/img/structure/B2657324.png)

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole and its derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The molecule contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” include a refractive index of n20/D 1.4623 and a density of 1.7961 g/mL at 25 °C .Applications De Recherche Scientifique

Regioselective Fluorination

A study outlines the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, demonstrating an efficient method using Selectfluor as the fluorinating agent in aqueous conditions. This process emphasizes the chemical's utility in modifying imidazo[1,2-a]pyridine structures to introduce fluorine atoms, which are crucial for developing pharmaceuticals and agrochemicals due to their impact on biological activity and stability (Ping Liu et al., 2015).

Fluorescence Switching

Imidazo[1,5-a]pyridinium ions, related to the core structure of 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, have been identified as potent fluorophores. These compounds exhibit dual emission pathways and can act as pH sensors due to their significant fluorescence switching capabilities. Such properties make them suitable for developing new fluorescent probes and sensors, contributing to advancements in chemical biology and diagnostics (Johnathon T. Hutt et al., 2012).

Corrosion Inhibition

Research on imidazo[4,5-b]pyridine derivatives highlights their efficacy as corrosion inhibitors for mild steel in acidic environments. By studying the inhibition performance and employing various analytical methods, including electrochemical and surface analysis techniques, these derivatives demonstrate high inhibition efficiency, showcasing the potential of imidazo[1,2-a]pyridine compounds in industrial applications to protect metals from corrosion (A. Saady et al., 2021).

Synthetic Intermediate

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of the imidazo[1,2-a]pyridine core as an intermediate for producing biologically active compounds. This process highlights the versatility of imidazo[1,2-a]pyridine derivatives in pharmaceutical research, serving as key intermediates in the development of new therapeutic agents (Linxiao Wang et al., 2016).

Microwave-Assisted Synthesis

A novel method for synthesizing polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization showcases the efficiency and environmental friendliness of modern synthetic approaches. This method provides a rapid and sustainable pathway to generate a variety of imidazo[1,2-a]pyridine derivatives, expanding the toolkit available to medicinal chemists for creating new compounds (Jamal Koubachi et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research on “3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” and its derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds promising candidates for future drug development .

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZKQGDWMJJGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

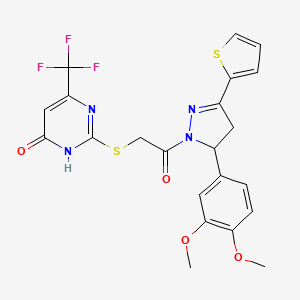

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)

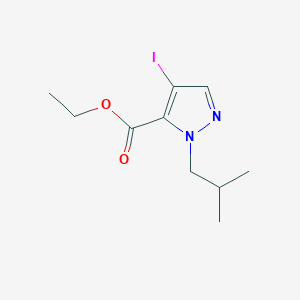

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)

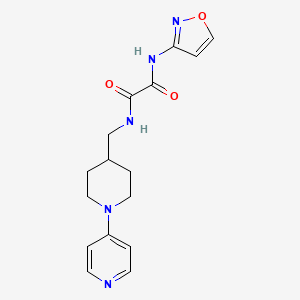

![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)

![1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2657260.png)

![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)

![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)